REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:31])=[CH:3][CH2:4][C:5]1[C:10]([OH:11])=[C:9]2[C:12]([C:14]3[C:19]([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[C:18]([O:25]C)[C:17]([OH:27])=[CH:16][C:15]=3[O:28][C:8]2=[CH:7][C:6]=1[O:29]C)=[O:13].CC(C)=CCC1C(O)=C2C(C3C(OC2=CC=1O)=CC(O)=C(OC)C=3CC=C(C)C)=O.[C-]#N.[Na+]>CS(C)=O>[CH3:1][C:2]([CH3:31])=[CH:3][CH2:4][C:5]1[C:6]([OH:29])=[CH:7][C:8]2[O:28][C:15]3[CH:16]=[C:17]([OH:27])[C:18]([OH:25])=[C:19]([CH2:20][CH:21]=[C:22]([CH3:23])[CH3:24])[C:14]=3[C:12](=[O:13])[C:9]=2[C:10]=1[OH:11] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)OC)O)O2)OC)C
|
Name
|
3-O-methyl-γ-mangostin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6,7-dimethyl-γ-mangostin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,6,7-trimethyl-γ-mangostin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)OC)CC=C(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC=1C(=CC2=C(C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)O)O)O2)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |